molecular formula C23H15BrN4O3 B2401074 N'-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-2H-chromen-2-ylidene]-3-bromobenzohydrazide CAS No. 389075-72-3

N'-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-2H-chromen-2-ylidene]-3-bromobenzohydrazide

Cat. No.: B2401074
CAS No.: 389075-72-3
M. Wt: 475.302
InChI Key: CUAZSHBXDIGZIH-WEMUOSSPSA-N
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Description

N’-[(2E)-3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-ylidene]-3-bromobenzohydrazide is a complex organic compound that combines the structural features of benzimidazole, chromene, and benzohydrazide. This compound is of significant interest due to its potential biological activities, including antiparasitic, antioxidant, and anticancer properties .

Mechanism of Action

Target of Action

The primary targets of the compound, also known as N-[(E)-[3-(1H-benzimidazol-2-yl)-7-hydroxychromen-2-ylidene]amino]-3-bromobenzamide, are yet to be definitively identified. It is known that benzimidazole derivatives, which this compound is a part of, have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, it’s plausible that this compound may interact with a variety of biological targets.

Mode of Action

Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . This suggests that the compound may interact with its targets through a similar mechanism, potentially leading to changes in cellular processes.

Biochemical Pathways

Given the wide range of biological activities associated with benzimidazole derivatives , it is likely that multiple pathways could be affected. These could potentially include pathways related to cell growth and proliferation, inflammation, and various metabolic processes.

Pharmacokinetics

A study on similar benzimidazol-2-yl hydrazones indicated that they have favorable pharmacokinetic profiles .

Result of Action

Given the wide range of biological activities associated with benzimidazole derivatives , it is likely that the compound could have multiple effects at the molecular and cellular levels. These could potentially include effects on cell growth and proliferation, inflammation, and various metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2E)-3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-ylidene]-3-bromobenzohydrazide typically involves the condensation of 3-bromobenzohydrazide with a chromene derivative that contains a benzimidazole moiety. The reaction is usually carried out in a polar solvent such as ethanol or dimethyl sulfoxide (DMSO) under reflux conditions . The reaction may require a catalyst, such as acetic acid, to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(2E)-3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-ylidene]-3-bromobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the chromene moiety can be oxidized to form a ketone.

    Reduction: The imine bond can be reduced to form an amine.

    Substitution: The bromine atom on the benzohydrazide can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(2E)-3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-ylidene]-3-bromobenzohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(2E)-3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-ylidene]-3-bromobenzohydrazide is unique due to its combined structural features, which confer multiple biological activities. Its ability to act as an antiparasitic, antioxidant, and anticancer agent makes it a versatile compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

N-[(E)-[3-(1H-benzimidazol-2-yl)-7-hydroxychromen-2-ylidene]amino]-3-bromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN4O3/c24-15-5-3-4-14(10-15)22(30)27-28-23-17(11-13-8-9-16(29)12-20(13)31-23)21-25-18-6-1-2-7-19(18)26-21/h1-12,29H,(H,25,26)(H,27,30)/b28-23+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAZSHBXDIGZIH-WEMUOSSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=C(C=C4)O)OC3=NNC(=O)C5=CC(=CC=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)C\3=CC4=C(C=C(C=C4)O)O/C3=N/NC(=O)C5=CC(=CC=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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